N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide
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Overview
Description
N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HEXANEHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HEXANEHYDRAZIDE typically involves the reaction of 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with hexanehydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HEXANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various hydrazide derivatives.
Scientific Research Applications
N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HEXANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HEXANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3E)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N-(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)-ACETAMIDE
Uniqueness
N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HEXANEHYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]hexanamide |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-4-9-12(18)16-17-13-10-7-5-6-8-11(10)15-14(13)19/h5-8,15,19H,2-4,9H2,1H3 |
InChI Key |
TYTFPDWNPFKIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N=NC1=C(NC2=CC=CC=C21)O |
Origin of Product |
United States |
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